2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1251577-07-7
VCID: VC4987818
InChI: InChI=1S/C21H23ClN6O2/c1-21(2,30-16-8-6-15(22)7-9-16)20(29)25-14-13-24-18-10-11-19(28-27-18)26-17-5-3-4-12-23-17/h3-12H,13-14H2,1-2H3,(H,24,27)(H,25,29)(H,23,26,28)
SMILES: CC(C)(C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC=N2)OC3=CC=C(C=C3)Cl
Molecular Formula: C21H23ClN6O2
Molecular Weight: 426.91

2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

CAS No.: 1251577-07-7

Cat. No.: VC4987818

Molecular Formula: C21H23ClN6O2

Molecular Weight: 426.91

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide - 1251577-07-7

Specification

CAS No. 1251577-07-7
Molecular Formula C21H23ClN6O2
Molecular Weight 426.91
IUPAC Name 2-(4-chlorophenoxy)-2-methyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide
Standard InChI InChI=1S/C21H23ClN6O2/c1-21(2,30-16-8-6-15(22)7-9-16)20(29)25-14-13-24-18-10-11-19(28-27-18)26-17-5-3-4-12-23-17/h3-12H,13-14H2,1-2H3,(H,24,27)(H,25,29)(H,23,26,28)
Standard InChI Key VRPBTVBYIGNTQY-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC=N2)OC3=CC=C(C=C3)Cl

Introduction

Synthesis

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the pyridazinyl moiety through cyclization reactions.

  • Coupling reactions to attach the chlorophenoxy and propanamide groups.

2.2 Yield and Purity

The yield of synthesized compounds can vary based on the specific synthetic route employed, with purification often achieved through recrystallization or chromatographic techniques.

Biological Activity

3.1 Mechanism of Action

Research indicates that compounds with similar structures may act as inhibitors of various biological targets, including receptor tyrosine kinases involved in cancer progression. The presence of the chlorophenoxy group may enhance lipophilicity, potentially improving bioavailability.

3.2 Pharmacological Studies

Studies have shown that derivatives of this compound exhibit significant anti-cancer properties through inhibition of angiogenesis and tumor growth by targeting vascular endothelial growth factor receptor pathways.

Research Findings

4.1 Comparative Analysis

A comparative analysis with related compounds can provide insights into structure-activity relationships (SAR). Below is a table summarizing key findings from various studies:

Compound NameActivityReference
Compound AVEGFR-2 Inhibition
Compound BEGFR Inhibition
Compound CAntitumor Activity

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